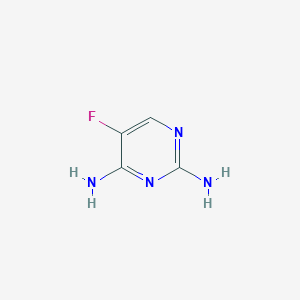

5-Fluoropyrimidine-2,4-diamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81284. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTFEZUZAHJEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292273 | |

| Record name | 5-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-11-3 | |

| Record name | 5-Fluoro-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC81284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-Fluoropyrimidine-2,4-diamine

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoropyrimidine-2,4-diamine

Introduction

This compound is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyrimidine, it belongs to a class of molecules renowned for their diverse biological activities, often serving as crucial scaffolds or intermediates in the synthesis of therapeutic agents. The introduction of a fluorine atom at the C5 position can dramatically alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating novel kinase inhibitors and other targeted therapies.[1][2][3]

This guide provides a comprehensive overview of the core , offering field-proven insights into their determination and relevance. The narrative is structured to explain not just the "what" but the "why" behind the data and experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Compound Identification and Core Molecular Attributes

Precise identification is the cornerstone of any scientific investigation. The fundamental attributes of this compound are summarized below, providing the basic identifiers and molecular characteristics necessary for sourcing, registration, and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 155-11-3 | [4][5] |

| Molecular Formula | C4H5FN4 | [4] |

| Molecular Weight | 128.11 g/mol | [4][5] |

| Canonical SMILES | C1=C(C(=NC(=N1)N)N)F | [4] |

| InChIKey | RMTFEZUZAHJEFW-UHFFFAOYSA-N | [4] |

Key Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both experimental and biological systems, influencing everything from solubility and formulation to absorption, distribution, metabolism, and excretion (ADME).

Data Summary

The following table summarizes the known and predicted . It is critical to note that several of these values are computationally predicted and await experimental verification.

| Physicochemical Parameter | Value / Observation | Type |

| Boiling Point | 376.4 ± 45.0 °C | Predicted[6] |

| Density | 1.513 ± 0.06 g/cm³ | Predicted[6] |

| pKa | 5.45 ± 0.10 | Predicted[6] |

| LogP (XLogP3) | -0.4 | Computed[4] |

Expert Insights & Causality

-

pKa (Predicted) : The predicted pKa of 5.45 suggests the molecule is a weak base.[6] The two amine groups are the likely sites of protonation. This value is critical for understanding the compound's ionization state at physiological pH (around 7.4). At this pH, a significant fraction of the molecule will be in its neutral form, which typically favors membrane permeability. The fluorination at the 5-position is electron-withdrawing and is expected to decrease the basicity of the amino groups compared to a non-fluorinated analogue.

-

LogP (Computed) : The negative XLogP3 value of -0.4 indicates that the compound is hydrophilic.[4] This is consistent with the presence of two primary amine groups, which are strong hydrogen bond donors, and the nitrogen atoms in the pyrimidine ring, which are hydrogen bond acceptors. This hydrophilicity will heavily influence its solubility in aqueous versus organic media and is a key parameter for designing formulation strategies and predicting its ADME profile.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted values must be validated through rigorous experimentation. The following section details the standard, self-validating protocols for determining the key properties of a novel compound like this compound.

Determination of pKa via Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination as it directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise calculation of the ionization constant.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

-

Instrumentation Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).

-

Titration: Place the solution in a jacketed beaker to maintain temperature. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using an auto-titrator.

-

Data Acquisition: Record the pH value after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been protonated. Specialized software is used to calculate the pKa from the first derivative of the titration curve.

Workflow: pKa Determination

Sources

- 1. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 2. Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C4H5FN4 | CID 255608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 155-11-3 CAS MSDS (2,4-Pyrimidinediamine, 5-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 5-Fluoropyrimidine-2,4-diamine (CAS No. 155-11-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoropyrimidine-2,4-diamine (CAS No. 155-11-3), a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The document delineates its chemical identity, plausible synthetic routes, established biological activities as a key pharmacophore, and critical safety and handling protocols. With a focus on scientific integrity, this guide synthesizes information from peer-reviewed literature and chemical databases to offer field-proven insights for researchers exploring the therapeutic potential of this and related compounds.

Introduction: The Significance of this compound

This compound, registered under CAS number 155-11-3, is a heterocyclic organic compound featuring a pyrimidine core structure.[1] This scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a fluorine atom at the 5-position and two amino groups at the 2- and 4-positions imparts unique physicochemical and biological properties to the molecule.

The fluoropyrimidine class of compounds, most notably 5-Fluorouracil (5-FU), has been a cornerstone of cancer chemotherapy for decades.[2] These molecules primarily function as antimetabolites, interfering with DNA and RNA synthesis in rapidly proliferating cancer cells. This compound serves as a valuable building block and a key pharmacophore in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Derivatives of this compound have shown significant promise as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3][4][5]

This guide aims to provide a detailed technical resource for scientists working with or considering the use of this compound in their research and development endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis.

| Property | Value | Source |

| CAS Number | 155-11-3 | [1] |

| Molecular Formula | C₄H₅FN₄ | [1] |

| Molecular Weight | 128.11 g/mol | [1] |

| IUPAC Name | 5-fluoro-2,4-pyrimidinediamine | |

| Appearance | Off-white powder (typical) | [6] |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic strategy would commence with a commercially available di-halogenated 5-fluoropyrimidine, such as 2,4-dichloro-5-fluoropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions can be exploited for a stepwise amination.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]

The Multifaceted Mechanisms of Action of 5-Fluoropyrimidine-2,4-diamine Derivatives: A Technical Guide for Researchers

Introduction: The Versatile 5-Fluoropyrimidine-2,4-diamine Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its unique electronic properties and structural versatility allow for the design of compounds that can interact with a variety of biological targets. This technical guide provides an in-depth exploration of the primary mechanisms of action elucidated for derivatives of this potent chemical entity, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present validated protocols to empower your own investigations into this fascinating class of molecules.

The derivatization of the this compound scaffold has led to the discovery of compounds with distinct and potent biological activities, primarily centered around three key mechanisms: the inhibition of cyclin-dependent kinases (CDKs), acting as antimetabolites through the inhibition of thymidylate synthase (TS), and the inhibition of dihydrofolate reductase (DHFR). This guide will dissect each of these mechanisms, providing the underlying scientific principles, experimental validation, and practical protocols.

Mechanism 1: Inhibition of Cyclin-Dependent Kinases (CDKs)

A prominent class of derivatives, particularly N2,N4-diphenylpyrimidine-2,4-diamines, has demonstrated potent inhibitory activity against cyclin-dependent kinases, specifically CDK2 and CDK9.[1][2] These kinases are crucial regulators of cell cycle progression and transcription, making them attractive targets for anticancer therapies.

Scientific Rationale and Molecular Interactions

CDKs are serine/threonine kinases that, when complexed with their cyclin partners, phosphorylate a multitude of protein substrates to drive the cell cycle and regulate gene expression.[1] The 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine scaffold has been successfully utilized to design inhibitors that occupy the ATP-binding pocket of CDKs. The design of these inhibitors is often guided by pharmacophore modeling based on known CDK inhibitors.[1][2] The pyrimidine core acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region, while the substituted phenyl groups can be tailored to occupy hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity. The 5-fluoro substituent can also contribute to binding affinity through halogen bonding or by modulating the electronic properties of the pyrimidine ring.

Signaling Pathway and Experimental Workflow

The inhibition of CDK2/cyclin E or CDK2/cyclin A complexes leads to cell cycle arrest, primarily at the G1/S transition. Inhibition of CDK9/cyclin T1, a key component of the positive transcription elongation factor b (P-TEFb), results in the suppression of transcription of short-lived anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells.

Diagram: CDK Inhibition Signaling Pathway

Caption: Inhibition of CDK2 and CDK9 by this compound derivatives.

Diagram: Experimental Workflow for CDK Inhibitor Evaluation

Caption: Workflow for evaluating CDK inhibitor efficacy.

Quantitative Data: Inhibitory Activities

The following table summarizes the inhibitory activities of representative 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives against CDK2 and CDK9, along with their growth inhibitory effects on various cancer cell lines.

| Compound ID | CDK2/Cyclin E1 IC50 (µM) | CDK9/Cyclin T1 IC50 (µM) | A549 GI50 (µM) | DU-145 GI50 (µM) | KB GI50 (µM) | KBvin GI50 (µM) | Reference |

| 6d | 0.23 | 0.08 | 0.78 | 0.81 | 0.75 | 0.72 | [1] |

| 9d | 0.35 | 0.12 | 0.92 | 0.88 | 0.85 | 0.81 | [1] |

| 9g | 0.18 | 0.15 | 0.55 | 0.51 | 0.49 | 0.46 | [1] |

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

Experimental Protocols

This protocol is adapted from commercially available kinase assay kits, such as the CDK9/CyclinT Kinase Assay Kit from BPS Bioscience.[3]

Objective: To determine the in vitro inhibitory activity of a test compound against recombinant CDK9/Cyclin T1.

Materials:

-

Recombinant human CDK9/Cyclin T1 (active enzyme)

-

5x Kinase Assay Buffer 1

-

500 µM ATP

-

5x CDK Substrate Peptide 2

-

Test inhibitor dissolved in 100% DMSO

-

Kinase-Glo™ Max reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Thaw 5x Kinase Assay Buffer 1, 500 µM ATP, and 5x CDK Substrate Peptide 2.

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.

-

Prepare a Master Mix containing 5x Kinase Assay Buffer 1, 500 µM ATP, 5x CDK Substrate Peptide 2, and distilled water.

-

-

Inhibitor Preparation:

-

Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer with 10% DMSO to achieve 10-fold higher concentrations than the desired final concentrations.

-

-

Assay Plate Setup:

-

Add 5 µl of the serially diluted inhibitor to the appropriate wells.

-

For positive control (no inhibitor) and negative control (no enzyme) wells, add 5 µl of 10% DMSO in 1x Kinase Assay Buffer.

-

-

Kinase Reaction:

-

To all wells except the negative control, add 20 µl of diluted CDK9/Cyclin T1 enzyme (e.g., to a final concentration of 5 ng/µl in 1x Kinase Assay Buffer).

-

Add 25 µl of the Master Mix to all wells to initiate the reaction.

-

Incubate the plate at 30°C for 45 minutes.

-

-

Detection:

-

Add 50 µl of Kinase-Glo™ Max reagent to each well.

-

Incubate at room temperature for 15 minutes, protected from light.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls.

-

Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.

-

This protocol is a widely used method for determining cell density based on the measurement of cellular protein content.[4][5][6][7][8]

Objective: To assess the cytotoxicity of a test compound on adherent cancer cell lines.

Materials:

-

Adherent cancer cell lines (e.g., A549, DU-145)

-

96-well microtiter plates

-

Culture medium

-

Test compound

-

10% (w/v) Trichloroacetic acid (TCA)

-

0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

-

1% (v/v) Acetic acid

-

10 mM Tris base solution

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

-

Cell Fixation:

-

Gently remove the culture medium and add 100 µl of cold 10% TCA to each well to fix the cells.

-

Incubate at 4°C for at least 1 hour.

-

-

Staining:

-

Wash the plates four times with distilled water and allow them to air dry.

-

Add 100 µl of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Measurement:

-

Add 200 µl of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plates for 5 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells.

-

Determine the GI50 value from the dose-response curve.

-

Mechanism 2: Antimetabolite Activity via Thymidylate Synthase (TS) Inhibition

The fluoropyrimidine moiety is a well-established pharmacophore for antimetabolite drugs. While not 5-fluorouracil (5-FU) itself, this compound derivatives have the potential to be metabolized to active forms that inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis.

Scientific Rationale and Molecular Interactions

Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a methyl donor. This is the sole de novo pathway for dTMP synthesis. Fluoropyrimidines, upon intracellular activation to fluorodeoxyuridine monophosphate (FdUMP), act as mechanism-based inhibitors of TS. FdUMP forms a stable ternary complex with TS and 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site and leading to a "thymineless death" of rapidly dividing cells.[9]

Metabolic Activation and Cellular Consequences

The metabolic activation of fluoropyrimidines is a multi-step process involving several enzymes. The ultimate active metabolites, FdUMP, fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP), exert their cytotoxic effects through distinct mechanisms. FdUMP primarily inhibits TS, while FdUTP and FUTP can be incorporated into DNA and RNA, respectively, leading to further cellular damage.

Diagram: Fluoropyrimidine Antimetabolite Mechanism

Caption: Inhibition of thymidylate synthase by activated fluoropyrimidine derivatives.

Experimental Protocol: Thymidylate Synthase Inhibition Assay

This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm due to the oxidation of the cofactor during the TS-catalyzed reaction.[10]

Objective: To determine the inhibitory effect of a compound on thymidylate synthase activity.

Materials:

-

Recombinant human thymidylate synthase (TS)

-

Assay Buffer (e.g., 120 mM Tris, 60 mM MES, 60 mM acetic acid, pH 7.2)

-

dUMP (deoxyuridine monophosphate)

-

mTHF (5,10-methylenetetrahydrofolate)

-

Test inhibitor

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the assay buffer, a defined concentration of TS (e.g., 40 nM), and dUMP (e.g., 100 µM).

-

-

Inhibitor Incubation:

-

Add varying concentrations of the test inhibitor to the reaction mixture.

-

Incubate the enzyme with the inhibitor and dUMP for a minimum of 5 minutes at a controlled temperature (e.g., 22°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding mTHF (e.g., 150 µM).

-

Immediately measure the decrease in absorbance at 340 nm over a period of 3 minutes in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each inhibitor concentration.

-

Determine the percent inhibition relative to the uninhibited control.

-

Calculate the IC50 value from the dose-response curve.

-

Mechanism 3: Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine moiety is a classical pharmacophore found in numerous inhibitors of dihydrofolate reductase (DHFR).[11] This enzyme is essential for maintaining the intracellular pool of tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate.

Scientific Rationale and Molecular Interactions

DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate using NADPH as a cofactor.[12] Inhibitors containing the 2,4-diaminopyrimidine scaffold, such as methotrexate and trimethoprim, are structural analogues of the dihydrofolate substrate and bind to the active site of DHFR with high affinity.[12][13] The 2,4-diamino groups form key hydrogen bonds with conserved acidic residues in the DHFR active site, while other parts of the molecule can be modified to enhance binding affinity and selectivity.

Consequences of DHFR Inhibition

Inhibition of DHFR leads to the depletion of tetrahydrofolate, which in turn inhibits the synthesis of purines and dTMP. This disruption of nucleotide biosynthesis ultimately halts DNA replication and leads to cell death, particularly in rapidly proliferating cells.

Diagram: DHFR Inhibition Pathway

Caption: Inhibition of dihydrofolate reductase by 2,4-diaminopyrimidine derivatives.

Quantitative Data: DHFR Inhibitory Activities

The following table presents the 50% inhibitory concentrations (IC50) for a selection of 2,4-diaminopyrimidine derivatives against Cryptosporidium parvum and human DHFR, demonstrating the potential for selectivity.

| Compound Class | Representative Compound | C. parvum DHFR IC50 (µM) | Human DHFR IC50 (µM) | Selectivity Index (Human/C. parvum) | Reference |

| Diaminopyrimidine | Trimethoprim | ~4 | >100 | >25 | [14] |

| Dicyclic Diaminopyrimidine | Compound X | <1.0 | >10 | >10 | [14] |

| Tricyclic Diaminopyrimidine | Compound Y | <0.1 | >1.0 | >10 | [14] |

Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is based on a spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reaction.[12][15][16]

Objective: To determine the inhibitory activity of a compound against DHFR.

Materials:

-

Recombinant DHFR

-

Assay Buffer (e.g., 0.05 M Tris buffer, pH 7.5)

-

Dihydrofolate (DHF)

-

NADPH

-

Test inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of DHF and NADPH in the assay buffer.

-

Prepare serial dilutions of the test inhibitor.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a solution containing both DHF and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 5-10 minutes) at a constant temperature.

-

-

Data Analysis:

-

Calculate the reaction rate for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the positive control.

-

Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

Conclusion: A Scaffold of Rich Pharmacological Potential

The this compound scaffold is a testament to the power of rational drug design, providing a versatile platform for the development of inhibitors targeting distinct and critical cellular pathways. By understanding the nuanced mechanisms of action of its derivatives—be it through the inhibition of CDKs, thymidylate synthase, or dihydrofolate reductase—researchers can more effectively design and evaluate novel therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for such investigations, enabling the rigorous characterization of compound activity and the elucidation of structure-activity relationships. As our understanding of the molecular drivers of disease continues to expand, the strategic modification of privileged scaffolds like this compound will undoubtedly continue to yield promising new drug candidates.

References

-

Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

-

Canvax Biotech. (2023). SRB Cytotoxicity Assay. [Link]

-

BPS Bioscience. CDK9/CyclinT Kinase Assay Kit. [Link]

-

Zhang, H., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. RSC advances, 6(1), 1-1. [Link]

-

Ota, S., et al. (2010). Identification of thymidylate synthase as a potential therapeutic target for lung cancer. British journal of cancer, 103(6), 844-852. [Link]

-

Lamb, K. M., et al. (2012). In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine Inhibitors of Candida albicans. Journal of medicinal chemistry, 55(17), 7583-7592. [Link]

-

Kamb, A., et al. (2007). Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. Biochemistry, 46(49), 14019-14027. [Link]

-

ResearchGate. CDK9/CyclinK Kinase Assay. [Link]

-

Rosowsky, A., et al. (1999). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial agents and chemotherapy, 43(11), 2720-2731. [Link]

-

Grem, J. L., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical chemistry, 45(2), 223-229. [Link]

-

ResearchGate. Can someone provide me with a detailed protocol for a CDK9 kinase assay? [Link]

-

Assay Genie. Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). [Link]

-

van der-Wilt, C. L., et al. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Journal of Chromatography B, 1225, 123773. [Link]

-

Zhang, H., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 7(1), 113-122. [Link]

-

Meirelles, M. A., et al. (2023). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. mBio, 14(3), e00329-23. [Link]

-

ResearchGate. Docking scores of the tested compounds for bDHFR and hDHFR compared to the IC50 values. [Link]

-

Costi, R., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1145. [Link]

-

Grem, J. L., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical chemistry, 45(2), 223-229. [Link]

-

ResearchGate. Reported IC 50 values of the selected inhibitors in nM. [Link]

-

bioRxiv. Thymidylate synthase disruption to limit cell proliferation in cell therapies. [Link]

-

Wikipedia. Thymidylate synthase inhibitor. [Link]

Sources

- 1. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. canvaxbiotech.com [canvaxbiotech.com]

- 9. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. academic.oup.com [academic.oup.com]

The Dawn of a New Era in Chemotherapy: An In-Depth Technical Guide to the Early Research of 5-Fluoropyrimidines

This guide provides a comprehensive technical overview of the foundational research on 5-fluoropyrimidines, a class of compounds that revolutionized cancer chemotherapy. We will delve into the rational design, seminal synthetic methods, and the early preclinical and clinical investigations that established their therapeutic utility. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the origins of these pivotal anticancer agents.

The Genesis of a Targeted Approach: The Rationale Behind 5-Fluoropyrimidines

The development of 5-fluorouracil (5-FU) in the 1950s marked a significant departure from the serendipitous discovery of many early anticancer drugs. The pioneering work of Dr. Charles Heidelberger and his colleagues was a landmark example of rational drug design, built upon a key observation: certain tumors utilize the pyrimidine base uracil more rapidly than normal tissues.[1][2] This differential metabolic activity presented a unique therapeutic window. The central hypothesis was that an analog of uracil, if rendered cytotoxic, could be selectively taken up by tumor cells, leading to their destruction with comparatively less harm to healthy tissues.

The choice of fluorine as a substituent on the uracil ring was a stroke of scientific brilliance. The fluorine atom's small size is similar to that of a hydrogen atom, allowing the resulting molecule, 5-fluorouracil, to mimic uracil and enter the same metabolic pathways. However, the strong carbon-fluorine bond at the 5-position of the pyrimidine ring is biochemically stable and prevents the enzymatic addition of a methyl group, a crucial step in the synthesis of thymidine, a key component of DNA. This targeted disruption of DNA synthesis formed the core of the therapeutic strategy.

The Foundational Synthesis: Bringing 5-Fluorouracil to Life

The first successful synthesis of 5-fluorouracil was reported in 1957 by Duschinsky, Pleven, and Heidelberger.[1] This multi-step chemical process laid the groundwork for the production of 5-FU for research and eventual clinical use.

Original Synthesis Protocol of 5-Fluorouracil

The following protocol is a summary of the original method described by Duschinsky, Pleven, and Heidelberger.

Step 1: Condensation of Ethyl Fluoroacetate and Ethyl Formate

-

Ethyl fluoroacetate is condensed with ethyl formate in the presence of a strong base, such as potassium ethoxide.

-

This reaction forms the enolate of ethyl formylfluoroacetate.

Step 2: Condensation with S-Alkylisothiourea

-

The ethyl formylfluoroacetate enolate is then condensed with an S-alkylisothiourea salt.

-

This step creates the pyrimidine ring structure.

Step 3: Hydrolysis

-

The resulting intermediate is hydrolyzed to yield 5-fluorouracil.[3]

Note: This is a simplified representation. For the complete, detailed methodology, please refer to the original 1957 publication in the Journal of the American Chemical Society.

Early Biological Evaluation: From the Benchtop to Preclinical Models

The initial biological assessment of 5-fluoropyrimidines involved a series of in vitro and in vivo experiments to determine their anticancer activity and toxicity profile. These early studies were crucial in validating the initial hypothesis and paving the way for clinical trials.

In Vitro Cytotoxicity Assays

In the 1950s, in vitro screening of potential anticancer agents was becoming an essential tool. While the techniques were not as sophisticated as today's high-throughput methods, they provided valuable initial data on a compound's biological activity.

Commonly Used Early In Vitro Models:

-

HeLa Cells: The first human cell line to be successfully cultured, HeLa cells, derived from cervical cancer, were instrumental in early cancer research, including the testing of chemotherapeutic agents.[4][5][6][7]

-

Ehrlich Ascites Tumor Cells: This murine tumor cell line was widely used for in vitro cytotoxicity assays.[8][9][10][11][12] Cells were incubated with varying concentrations of the test compound, and cell viability was typically assessed using the trypan blue dye exclusion method.[9]

A Representative Early In Vitro Cytotoxicity Protocol (Trypan Blue Exclusion):

-

Cell Preparation: Ehrlich ascites tumor cells are harvested from the peritoneal cavity of mice and washed with a suitable buffer.

-

Incubation: The cells are incubated in a culture medium with various concentrations of 5-fluorouracil for a defined period (e.g., 1 to 24 hours).[9]

-

Staining: A small aliquot of the cell suspension is mixed with a trypan blue solution.

-

Microscopic Examination: The cells are examined under a microscope. Viable cells with intact membranes exclude the dye and remain unstained, while non-viable cells with compromised membranes take up the blue dye.

-

Quantification: The percentage of viable (unstained) versus non-viable (stained) cells is determined to calculate the cytotoxic effect of the compound.

In Vivo Antitumor Activity in Murine Models

Animal models were critical for evaluating the systemic efficacy and toxicity of 5-fluorouracil. Early studies utilized various transplantable tumor models in mice.

Key Murine Tumor Models Used in Early 5-FU Research:

-

Sarcoma 180 (S-180): A transplantable sarcoma widely used in early cancer research.

-

Ehrlich Ascites Carcinoma (Solid Form): In addition to the ascites form for in vitro studies, this tumor could be implanted subcutaneously to form solid tumors for in vivo evaluation.

-

Leukemia L1210: A murine leukemia model.

A Representative Early In Vivo Tumor Growth Inhibition Protocol:

-

Tumor Implantation: A suspension of tumor cells (e.g., Sarcoma 180) is injected subcutaneously into a cohort of mice.

-

Treatment Initiation: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

Drug Administration: 5-fluorouracil is administered to the treatment group, typically via intraperitoneal injection, at various doses and schedules.

-

Tumor Measurement: The size of the tumors is measured regularly (e.g., daily or every other day) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Data Analysis: The tumor growth in the treated group is compared to the control group to determine the percentage of tumor growth inhibition.

-

Toxicity Assessment: The mice are monitored for signs of toxicity, including weight loss and mortality.

Table 1: Representative Early In Vivo Antitumor Activity of 5-Fluorouracil in Murine Models

| Tumor Model | 5-FU Dose (mg/kg) | Administration Schedule | Tumor Growth Inhibition (%) | Reference |

| Gastric Cancer Xenograft | Not Specified | Not Specified | 26.36 | [13] |

| HCT-116 Xenograft | 25 | Not Specified | >50 (in combination) | [14] |

Note: The data in this table is illustrative and compiled from various sources. The specific experimental conditions and results varied between studies.

Unraveling the Mechanism of Action: The Inhibition of Thymidylate Synthase

A pivotal moment in the understanding of 5-fluoropyrimidine's mode of action was the discovery of its primary molecular target: thymidylate synthase (TS). This enzyme is essential for the de novo synthesis of thymidylate (dTMP), a necessary precursor for DNA replication.

The groundbreaking work of Heidelberger and his team elucidated that 5-FU itself is a prodrug that is metabolically converted within the cell to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[15] FdUMP then acts as a potent and irreversible inhibitor of thymidylate synthase.

The inhibition of thymidylate synthase by FdUMP is a classic example of "suicide inhibition." FdUMP, mimicking the natural substrate deoxyuridine monophosphate (dUMP), binds to the active site of the enzyme. In the presence of the cofactor N5,N10-methylenetetrahydrofolate, a stable ternary complex is formed between FdUMP, thymidylate synthase, and the cofactor.[16] This complex effectively locks the enzyme in an inactive state, preventing the synthesis of dTMP. The resulting depletion of the thymidine pool leads to what is often termed "thymineless death," as rapidly dividing cancer cells are unable to replicate their DNA and undergo apoptosis.

Secondary Mechanisms of Action

While the inhibition of thymidylate synthase is the primary mechanism of 5-FU's cytotoxicity, early research also identified other contributing factors:

-

Incorporation into RNA: 5-FU can be metabolized to 5-fluorouridine triphosphate (FUTP), which is then incorporated into RNA in place of uridine triphosphate (UTP). This can disrupt RNA processing and function, leading to errors in protein synthesis and contributing to cell death.

-

Incorporation into DNA: Although to a lesser extent, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA. This can lead to DNA damage and fragmentation, further enhancing the cytotoxic effects of the drug.

The First Steps into the Clinic: Early Clinical Trials of 5-Fluorouracil

The promising preclinical data for 5-fluorouracil led to its rapid transition into clinical trials in the late 1950s. These early studies, led by researchers such as Dr. Anthony R. Curreri, provided the first insights into the efficacy and toxicity of 5-FU in cancer patients.

The initial clinical trials focused on patients with a variety of solid tumors. The most promising dosage regimen identified in these early studies was the administration of 15 mg/kg per day for 5 days, followed by half doses on alternate days until the onset of early toxicity.[17]

Key Findings from Early Clinical Trials:

-

Objective Response: An objective tumor regression was observed in approximately 25% of patients with solid tumors who received what was considered an adequate therapeutic dosage.[18]

-

Tumor Types with Sensitivity: Carcinomas of the breast, ovary, large bowel, and rectum, as well as hepatomas, appeared to be sensitive to 5-fluorouracil.[17]

-

Toxicity: The primary dose-limiting toxicities were gastrointestinal (stomatitis, diarrhea) and hematological (leukopenia).[18][19] It was noted that tumor regression was often associated with the manifestation of severe toxicity.[18]

-

Lack of Resistance: In patients with solid tumors who responded to repeated courses of 5-fluorouracil, the development of resistance was not observed in these initial studies.[18]

Table 2: Summary of Early Clinical Trial Data for 5-Fluorouracil

| Parameter | Finding | Reference |

| Dosage Regimen | 15 mg/kg/day for 5 days, followed by 7.5 mg/kg on alternate days until toxicity | [17] |

| Objective Response Rate (Solid Tumors) | ~25% | [18] |

| Sensitive Tumor Types | Breast, Ovary, Colorectal, Hepatoma | [17] |

| Primary Toxicities | Stomatitis, Diarrhea, Leukopenia | [18][19] |

Conclusion and Future Perspectives

The early research on 5-fluoropyrimidines, spearheaded by the visionary work of Charles Heidelberger, laid the foundation for a new era of rationally designed cancer therapies. The successful synthesis, preclinical evaluation, and clinical introduction of 5-fluorouracil provided a powerful new weapon in the fight against cancer and a paradigm for future drug development. The elucidation of its mechanism of action, centered on the inhibition of thymidylate synthase, offered a clear molecular target and opened the door for the development of subsequent generations of fluoropyrimidines and other antimetabolites. The journey from the initial hypothesis to a clinically effective drug stands as a testament to the power of scientific inquiry and innovation in medicine.

References

-

Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). The Synthesis of 5-Fluoropyrimidines. Journal of the American Chemical Society, 79(17), 4559–4560. [Link]

-

Shirasaka, T. (2009). Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas. Japanese Journal of Clinical Oncology, 39(1), 2–15. [Link]

-

HeLa Cell Line. (2020). Embryo Project Encyclopedia. [Link]

-

Anti-Tumor Activity Evaluation. (2018). Bio-protocol. [Link]

- Method for producing 5-fluorouracil. (1972).

-

Biochemical Loci for Modulation of 5-Fluorouracil Activity. (n.d.). OUCI. [Link]

-

Curreri, A. R., Ansfield, F. J., McIver, F. A., Waisman, H. A., & Heidelberger, C. (1958). Clinical studies with 5-fluorouracil. Cancer Research, 18(4), 478–484. [Link]

-

Methodology for Assessing Drug Efficacy: Protocol for Single and Combination Drug Screening Using HeLa Cell Cultures. (2025). PubMed. [Link]

-

TIMELINEHeLa cells 50 years on: the good, the bad and the ugly. (2002). Nature Reviews Cancer, 2(4), 315-321. [Link]

-

Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice. (2014). Experimental and Therapeutic Medicine, 8(5), 1493–1498. [Link]

-

Evaluation of acetone cyanohydrin effect in "in vitro" inativation of the Ehrlich ascites tumor cells. (2008). Acta Cirurgica Brasileira, 23(1), 58-62. [Link]

-

In vitro culture of Ehrlich as cites tumor cells. (1960). Science, 131(3398), 419-420. [Link]

-

In Vivo Kinetics of Thymidylate Synthetase Inhibition in 5-Fluorouracil-sensitive and -resistant Murine Colon Adenocarcinomas. (1982). Cancer Research, 42(3), 894-900. [Link]

-

Significant Research Advances Enabled by HeLa Cells. (n.d.). NIH Office of Science Policy. [Link]

-

HeLa. (n.d.). Wikipedia. [Link]

-

Phase I trial of 5-fluorouracil by 24-hour infusion weekly. (1989). Journal of the National Cancer Institute, 81(19), 1480-1484. [Link]

-

(A) Tumor volume growth curves of the mice after treatment with 5-Fu... (2021). ResearchGate. [Link]

-

Assessment of Cytotoxicity on Moringa Olifera Against Ehrlich Ascites Carcinoma in Swiss Albino Mice. (2019). Asian Pacific Journal of Cancer Biology, 4(1), 1-8. [Link]

-

Mechanisms of innate resistance to thymidylate synthase inhibition after 5-Fluorouracil. (1984). Cancer Research, 44(12 Pt 1), 5318-5327. [Link]

-

Mechanisms of action of FdUMP[13]: metabolite activation and thymidylate synthase inhibition. (2007). International Journal of Oncology, 30(4), 885-892. [Link]

- Method for preparing 5-fluorouracil. (2015).

-

Ehrlich ascites carcinoma cells (EAC) in vitro assay results for the investigated compounds. (n.d.). ResearchGate. [Link]

-

Tumor growth inhibition ratio (IR%) of different treatment groups on... (n.d.). ResearchGate. [Link]

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2009). Molecules, 14(7), 2636-2647. [Link]

-

Inhibition of thymidylate synthase after administration of doxifluridine in a transplantable colon carcinoma in the rat. (1987). Cancer Research, 47(21), 5723-5728. [Link]

-

Further Clinical Studies With 5-Fluorouracil. (1959). JNCI: Journal of the National Cancer Institute, 22(3), 497-507. [Link]

-

Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. (2022). PLoS Computational Biology, 18(11), e1010629. [Link]

-

Observed and predicted tumor growth curves obtained in mice given doses... (n.d.). ResearchGate. [Link]

-

Mechanism of thymidylate synthase inhibition by... (2003). ResearchGate. [Link]

-

Toxicity studies of 5-fluorouracil used as an adjunct to surgery. (1960). Cancer Chemotherapy Reports, 6, 16. [Link]

-

Mechanisms of innate resistance to thymidylate synthase inhibition after 5-fluorouracil. (1984). Semantic Scholar. [Link]

-

Thymidylate Synthase Inhibition with the Novel Fluoropyrimidine FdUMP[13] Is Highly Effective Against Acute Lymphoblastic Leukemia. (2012). Blood, 120(21), 1505. [Link]

-

The Synthesis of 5-Fluoropyrimidines. (1957). Journal of the American Chemical Society, 79(17), 4559-4560. [Link]

-

Further Clinical Studies With 5-fluorouracil. (1959). Journal of the National Cancer Institute, 22(3), 497-507. [Link]

-

Cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays. (1992). DORAS | DCU Research Repository. [Link]

-

Clinical toxicities in patients receiving a 5-fluorouracil-based protocol for gastrointestinal cancer treatment. (2022). Revista de Ciências Farmacêuticas Básica e Aplicada, 43. [Link]

-

Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? (2013). Journal of Oncology, 2013, 452591. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology, 1951, 15-22. [Link]

-

In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2018). IntechOpen. [Link]

-

A convenient synthesis of 5-fluorouracil. (1972). The Journal of Organic Chemistry, 37(2), 329-330. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

[Development of fluoropyrimidine derivatives]. (1983). Gan To Kagaku Ryoho. Cancer & Chemotherapy, 10(11), 2313-2322. [Link]

-

Meeting Report XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy Held on September 6 to 8, 2007 at New York University Cancer Institute, Smilow Conference Center. (2009). Molecular Cancer Therapeutics, 8(5), 992-999. [Link]

Visualizations

Figure 1: Metabolic Activation and Mechanism of Action of 5-Fluorouracil

Caption: Metabolic pathways of 5-FU leading to its cytotoxic effects.

Figure 2: Early In Vivo Antitumor Activity Workflow

Caption: A typical workflow for early in vivo evaluation of 5-FU.

Sources

- 1. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meeting Report XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy Held on September 6 to 8, 2007 at New York University Cancer Institute, Smilow Conference Center - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]

- 4. HeLa Cell Line | Embryo Project Encyclopedia [embryo.asu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Significant Research Advances Enabled by HeLa Cells - Office of Science Policy [osp.od.nih.gov]

- 7. HeLa - Wikipedia [en.wikipedia.org]

- 8. bio-protocol.org [bio-protocol.org]

- 9. scielo.br [scielo.br]

- 10. In vitro culture of Ehrlich as cites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of Cytotoxicity on Moringa Olifera Against Ehrlich Ascites Carcinoma in Swiss Albino Mice | Asian Pacific Journal of Cancer Biology [waocp.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CLINICAL TOXICITIES IN PATIENTS RECEIVING A 5-FLUOROURACIL-BASED PROTOCOL FOR GASTROINTESTINAL CANCER TREATMENT | IV Congresso Latino-americano de Toxicologia Clínico-laboratorial [publicacoes.softaliza.com.br]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 5-Fluoropyrimidine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and key chemical properties of 5-Fluoropyrimidine-2,4-diamine. As a crucial scaffold in medicinal chemistry, particularly in the development of anticancer and antiviral agents, a deep understanding of its structural and electronic properties is paramount. This document synthesizes theoretical calculations with spectroscopic data to offer a detailed perspective on bond lengths, bond angles, tautomeric forms, and spectroscopic signatures. Furthermore, a validated synthesis protocol is presented, alongside an exploration of its significance as a building block in pharmaceutical development, including its relationship to established drugs like Tegafur.

Introduction: The Significance of this compound

This compound, with the chemical formula C₄H₅FN₄, is a heterocyclic organic compound of significant interest in the pharmaceutical industry. The incorporation of a fluorine atom at the 5-position of the pyrimidine ring profoundly influences the molecule's electronic properties, metabolic stability, and biological activity. Fluorinated pyrimidines are a cornerstone in the development of numerous therapeutic agents, most notably in oncology and virology[1][2].

The 2,4-diaminopyrimidine core is a well-established pharmacophore known to mimic the hydrogen bonding patterns of purine and pyrimidine bases, allowing it to interact with various biological targets, including enzymes and receptors[3][4]. The combination of the fluorine substituent and the diaminopyrimidine scaffold makes this compound a highly valuable intermediate for the synthesis of novel drug candidates with potentially enhanced efficacy and pharmacokinetic profiles[5]. Its structural relationship to potent drugs like 5-fluorouracil (5-FU) and its prodrugs, such as Tegafur, underscores its importance in the ongoing quest for more effective and selective therapies[6][7][8].

This guide will delve into the fundamental molecular characteristics of this compound, providing a robust foundation for researchers engaged in its synthesis, modification, and application in drug discovery.

Molecular Structure and Bonding: A Computational and Spectroscopic Perspective

In the absence of a publicly available crystal structure for this compound, we turn to a combination of computational modeling and analysis of spectroscopic data from closely related compounds to elucidate its molecular geometry and bonding.

Predicted Molecular Geometry

Quantum chemical calculations using Density Functional Theory (DFT) provide a reliable prediction of the molecule's three-dimensional structure. The pyrimidine ring is expected to be planar, with the fluorine and amine substituents lying in or very close to the plane of the ring.

Below is a table summarizing the predicted bond lengths and angles for the most stable tautomeric form (the diamino form, as will be discussed in the Tautomerism section). These values are derived from computational analysis and are in line with experimental data for similar pyrimidine derivatives[9][10].

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C2-N1 | 1.34 | N1-C2-N3 | 120.5 |

| C2-N(amino) | 1.36 | C2-N3-C4 | 118.0 |

| C4-N3 | 1.35 | N3-C4-C5 | 121.0 |

| C4-N(amino) | 1.37 | C4-C5-C6 | 119.5 |

| C5-C4 | 1.42 | C5-C6-N1 | 120.0 |

| C5-F | 1.35 | C6-N1-C2 | 121.0 |

| C6-N1 | 1.33 | H-N-H (C2-amino) | 118.0 |

| C6-H | 1.08 | H-N-H (C4-amino) | 117.5 |

Tautomerism: The Amino-Imino Equilibrium

Like other diaminopyrimidines, this compound can exist in different tautomeric forms due to proton migration[11][12]. The primary equilibrium is between the diamino and the amino-imino forms.

Caption: Tautomeric equilibrium of this compound.

Computational studies on related 2,4-diaminopyrimidines suggest that the diamino tautomer is the most stable and therefore the predominant form in solution[11]. The electron-withdrawing nature of the fluorine atom at the 5-position is expected to further favor the diamino form by decreasing the basicity of the ring nitrogens.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The following protocol is a representative method based on established syntheses of related diaminopyrimidines[5][13][14].

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

2,4-Dichloro-5-fluoropyrimidine[15]

-

Ammonia (in a suitable solvent like ethanol or as a solution in dioxane)

-

Ethanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step 1: Monosubstitution at C4

-

In a sealed reaction vessel, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in ethanol.

-

Add a solution of ammonia (1.1 eq) in ethanol dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product, 2-chloro-5-fluoro-pyrimidin-4-amine, can be used in the next step without further purification or purified by column chromatography.

Step 2: Disubstitution at C2

-

Transfer the crude product from Step 1 to a high-pressure reaction vessel.

-

Add a concentrated solution of ammonia in ethanol.

-

Heat the reaction mixture to 120-150 °C for 24-48 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Remove the solvent under reduced pressure.

Step 3: Work-up and Purification

-

Dissolve the crude residue in dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.5 | d | ~3-4 (JH-F) | H6 |

| ¹H | ~6.5 | br s | - | NH₂ (C4) |

| ¹H | ~6.0 | br s | - | NH₂ (C2) |

| ¹³C | ~160 | s | - | C2 |

| ¹³C | ~158 | s | - | C4 |

| ¹³C | ~140 | d | ~240-260 (JC-F) | C5 |

| ¹³C | ~130 | d | ~15-20 (JC-F) | C6 |

Note: Predicted chemical shifts are based on data from similar compounds and may vary depending on the solvent and concentration. The broad singlets for the amine protons are due to quadrupole broadening and potential exchange with trace amounts of water.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3200 | N-H stretching (amine groups) | Strong, broad |

| 1650-1600 | C=N and C=C stretching (pyrimidine ring) | Strong |

| 1580-1550 | N-H bending (amine groups) | Medium |

| 1250-1150 | C-F stretching | Strong |

UV-Visible Spectroscopy

In a suitable solvent such as ethanol or methanol, this compound is expected to exhibit a maximum absorption (λmax) in the range of 260-290 nm. This absorption corresponds to the π → π* electronic transitions within the aromatic pyrimidine ring.

Applications in Drug Development

This compound is a key building block in the synthesis of a wide range of biologically active molecules. Its structural features allow for diverse chemical modifications to optimize pharmacological properties.

Precursor to Anticancer Agents

The diaminopyrimidine scaffold is present in numerous kinase inhibitors and other anticancer drugs. The fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability, making this compound an attractive starting material for the development of novel oncology therapeutics[3][5].

Role in the Synthesis of Tegafur Analogues

Tegafur is a prodrug of 5-fluorouracil, a widely used chemotherapeutic agent[6][7][8]. While this compound is not a direct precursor to Tegafur, its structural similarity and the presence of the key 5-fluoropyrimidine moiety make it a valuable tool for the synthesis of Tegafur analogues and other 5-FU prodrugs with potentially improved therapeutic indices.

Caption: Role of this compound in drug development.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a molecule of considerable importance in the field of medicinal chemistry. This guide has provided a detailed overview of its molecular structure, bonding, and key chemical properties, drawing upon both theoretical predictions and spectroscopic principles. The outlined synthesis protocol offers a practical approach for its preparation, paving the way for its use in the development of novel therapeutic agents. A thorough understanding of the fundamental characteristics of this versatile building block is essential for unlocking its full potential in the design of next-generation pharmaceuticals.

References

- Gao, J., Fang, C., Xiao, Z., Huang, L., Chen, C.-H., Wang, L.-T., & Lee, K.-H. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. Bioorganic & Medicinal Chemistry Letters, 26(5), 1473-1477.

- Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327–329.

- Hokmabady, L., Raissi, H., & Khanmohammadi, A. (2016). Interactions of the 5-fluorouracil anticancer drug with DNA pyrimidine bases: a detailed computational approach. Structural Chemistry, 27(5), 1467–1479.

- Hulme, A. T., & Tocher, D. A. (2004). 5-Fluorouracil–dimethyl sulfoxide (1/1). Acta Crystallographica Section E: Structure Reports Online, 60(10), o1786–o1787.

- Karapinar, R., & Karabacak, M. (2010). Crystal Structure, Aromatic Character and AM1 Calculations of 2-(N- Benzylidenehydrazino)-4-trifluoromethyl-pyrimidine and 2-(N-2-Methylbenzylidenehydrazino)- 5-methyl-4-trifluoromethyl-pyrimidine.

- Kappe, C. O. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 624–631.

- Kurt, M., Yurdakul, Ş., & Cinar, M. (2010). A theoretical study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine by DFT/ab initio calculations. Journal of Molecular Structure: THEOCHEM, 958(1-3), 55-63.

- Liu, A., Xu, S., Zhu, L., Hao, C., Liu, W., Chen, C., & Chen, Y. (2021). Synthesis of a novel series of amino acid prodrugs based on tegafur and evaluation of their antitumor activity. Journal of Chinese Pharmaceutical Sciences, 30(9), 743-753.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69605, 5-Fluoropyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 250705, 2,4-Dichloro-5-fluoropyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 255608, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 71407118, 5-Fluoropyrimidine-2,4(1H,3H)-dione--water (1/3). Retrieved from [Link]

- Sheng, J., & Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433.

- Siddle, J. R., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2070.

- Singh, P., & Kumar, A. (2011). FTIR and circular dichroism spectroscopic study of interaction of 5-fluorouracil with DNA. Journal of Photochemistry and Photobiology B: Biology, 105(2), 143-148.

-

Taylor & Francis. (n.d.). Tegafur – Knowledge and References. Retrieved from [Link]

- Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1592.

- Zhang, Y., et al. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. International Journal of Nanomedicine, 15, 7435–7449.

- Zhuk, R. (1998). Structure-activity relationship in Ftorafur (Tegafur) and related 5-FU prodrugs. Advances in Experimental Medicine and Biology, 431, 677-680.

- Zubi, A. A., et al. (2017). Synthesis and Evaluation of New Tegafur Derivatives Containing 1,3,4-Thiadiazole Moiety. Indian Journal of Heterocyclic Chemistry, 27(4), 355-360.

-

Theoretical Studies on the Tautomeric Properties of Diamino-5-formamidopyrimidines - ResearchGate. (n.d.). Retrieved from [Link]

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC - NIH. (n.d.). Retrieved from [Link]

-

[Role of tautomerism in the molecular mechanisms of mutagenesis] - PubMed. (n.d.). Retrieved from [Link]

-

Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates - PMC - NIH. (n.d.). Retrieved from [Link]

-

1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile - ResearchGate. (n.d.). Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

CCCBDB comparison of experimental and calculated bond lengths. (n.d.). Retrieved from [Link]

-

Interactions of the 5-fluorouracil anticancer drug with DNA pyrimidine bases: a detailed computational approach | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Tautomeric and rotameric forms of 5-fluorouracil. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of tegafur by alkylation of 5-fluorouracil under the Lewis acid- and metal salt-free conditions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship in Ftorafur (Tegafur) and related 5-FU prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. connectjournals.com [connectjournals.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoropyrimidine-2,4-diamine

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Fluoropyrimidine-2,4-diamine, a key heterocyclic amine of interest in pharmaceutical research and development. A deep understanding of the solubility and stability of this active pharmaceutical ingredient (API) is paramount for robust formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This document outlines detailed methodologies for determining aqueous and organic solubility, as well as protocols for assessing the stability of this compound under various stress conditions as mandated by international guidelines. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with actionable, field-proven insights.

Introduction: The Significance of Physicochemical Characterization

This compound, with the molecular formula C₄H₅FN₄ and a molecular weight of 128.11 g/mol , is a fluorinated pyrimidine derivative with significant potential in medicinal chemistry.[1][2] The introduction of a fluorine atom onto the pyrimidine ring can profoundly influence the molecule's electronic properties, pKa, and metabolic stability, making it a compound of interest for targeted therapies. The success of any pharmaceutical compound is intrinsically linked to its solubility and stability. Poor solubility can lead to low bioavailability and erratic absorption, while instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide is structured to provide a logical workflow for the comprehensive assessment of this compound's solubility and stability, beginning with its fundamental properties and progressing to detailed experimental protocols.

Core Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for designing meaningful solubility and stability studies.

| Property | Value/Information | Source |

| Molecular Formula | C₄H₅FN₄ | [1] |

| Molecular Weight | 128.11 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 155-11-3 | [1] |

| Computed XLogP3 | -0.4 | [1] |

The negative XLogP3 value suggests that this compound is a hydrophilic compound, indicating a preference for aqueous environments over lipid-like environments. This has significant implications for its formulation and potential routes of administration.

Comprehensive Solubility Assessment

The solubility of an API is a critical determinant of its oral bioavailability and intravenous formulation feasibility. We will explore methodologies for determining both kinetic and thermodynamic solubility.

Thermodynamic vs. Kinetic Solubility: A Deliberate Choice

During early-stage drug discovery, kinetic solubility assays are often employed for high-throughput screening.[3] These rapid methods, which typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer, provide a preliminary indication of solubility.[3] However, for in-depth characterization required for lead optimization and formulation development, thermodynamic solubility is the gold standard.[3] Thermodynamic solubility represents the true equilibrium between the dissolved and undissolved compound, providing a more accurate measure of its intrinsic solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[4]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Purified water (Milli-Q or equivalent)

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 M HCl

-

0.1 M NaOH

-

Ethanol, Methanol, Acetonitrile, Dimethyl sulfoxide (DMSO) (analytical grade)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV system

-

0.22 µm syringe filters

Methodology:

-

Preparation: Add an excess amount of solid this compound to each vial containing a known volume of the respective solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated stability-indicating HPLC-UV method. A review of analytical methods for the related compound 5-fluorouracil suggests that HPLC-UV is a robust technique for quantification.[5]

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Causality of Experimental Choices:

-

Excess Solid: Ensures that the solution is saturated, a prerequisite for determining thermodynamic solubility.

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.

-

Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium.

-